

4-Amino-2-hydroxybutanoic acid structure and properties

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Compound of Interest

Compound Name: 4-Amino-2-hydroxybutanoic acid

Cat. No.: B081808

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An In-depth Technical Guide to **4-Amino-2-hydroxybutanoic Acid**

Introduction

4-Amino-2-hydroxybutanoic acid, also known by synonyms such as α -Hydroxy- γ -aminobutyric acid (α -Oxy-GABA), is a derivative of the primary inhibitory neurotransmitter, γ -aminobutyric acid (GABA).^[1] Its structure features a hydroxyl group at the alpha-position (C2) and an amino group at the gamma-position (C4) of a butanoic acid backbone.^[2] This compound and its stereoisomers are of significant interest to researchers in neuroscience and drug development due to their structural similarity to GABA and potential to modulate GABAergic systems.^{[1][3]}

The (S)-enantiomer, (S)-(-)-**4-Amino-2-hydroxybutanoic acid**, is a key moiety of the aminoglycoside antibiotic butirosin and is investigated for its potential inhibitory activity on GABA binding and uptake.^[1] The (R)-enantiomer is utilized as a crucial chiral building block in the synthesis of semi-synthetic aminoglycoside antibiotics like amikacin and plazomicin.^[2] Appending the (R)-4-amino-2-hydroxybutyryl side chain to the antibiotic core structure protects the drug from inactivation by bacterial aminoglycoside-modifying enzymes, thereby combating antibiotic resistance.^[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and biological activities of **4-Amino-2-hydroxybutanoic acid**.

Structure and Physicochemical Properties

4-Amino-2-hydroxybutanoic acid is a chiral molecule existing as (R) and (S) enantiomers.

The presence of polar functional groups—carboxylic acid, hydroxyl, and amino groups—dictates its physical properties, such as high water solubility and crystalline solid state at room temperature.[\[4\]](#)

Table 1: Physicochemical Properties of **4-Amino-2-hydroxybutanoic Acid**

Property	Value	Reference
Molecular Formula	C ₄ H ₉ NO ₃	[5]
Molecular Weight	119.12 g/mol	[5]
CAS Number	13477-53-7 (Unspecified stereochemistry)	[5]
40371-51-5 ((S)-enantiomer)	[1]	
31771-40-1 ((R)-enantiomer)	[2]	
Appearance	White to off-white crystalline powder	[1] [4]
Melting Point	200-203 °C ((S)-enantiomer, lit.)	[6]
196-206 °C ((S)-enantiomer)	[3]	
pKa	3.47 ± 0.10 (Predicted)	[4]
Optical Rotation ([α]23/D)	-30° (c=1 in H ₂ O) ((S)-enantiomer)	[6]
SMILES	C(CN)C(C(=O)O)O	[5]
InChI Key	IVUOMFWNDGNLBJ-UHFFFAOYSA-N	[5]

Biological and Pharmacological Properties

As an analogue of GABA, **4-Amino-2-hydroxybutanoic acid** is primarily studied for its interaction with the central nervous system, particularly the GABAergic and glutamatergic

systems.[1][2]

Mechanism of Action

The biological activity of **4-Amino-2-hydroxybutanoic acid** is centered on its ability to modulate neurotransmitter receptors. Research, particularly on the (R)-enantiomer, suggests it acts as a modulator of the GABAergic system, potentially enhancing activity at GABA-B receptors.[2] It may also act as an antagonist at NMDA receptors, which are crucial for excitatory neurotransmission.[2] Its structural similarity to GABA allows it to be a subject of study for competitive binding in neurotransmitter transport processes.[2] The C2 hydroxyl group is noted to enhance hydrogen-bonding capacity, a critical feature for its role in modifying antibiotics like plazomicin to block enzymatic degradation.[2]

Therapeutic Potential

The compound is investigated for its potential therapeutic applications in neurological disorders.[2][3] Its ability to modulate GABA and glutamate pathways suggests potential for treating conditions like anxiety, depression, and epilepsy.[3][7] The (S)-enantiomer has been observed in clinical studies to increase plasma growth hormone, prolactin, and cortisol levels in cerebrovascular patients, indicating neuroendocrine effects.[1]

Table 2: Biological Activities and Targets

Activity	Target(s)	Compound Form	Reference
GABA System Modulation	GABA-B Receptors	(R)-enantiomer	[2]
Glutamatergic Modulation	NMDA Receptors (Antagonist)	(R)-enantiomer	[2]
GABA Uptake Inhibition	GABA Transporters	(S)-enantiomer	[1][8]
Antibiotic Potentiation	Aminoglycoside-modifying enzymes	(R)-enantiomer	[2]

Synthesis and Analysis

Synthesis Protocols

Several synthetic routes for **4-Amino-2-hydroxybutanoic acid** have been developed, often focusing on stereoselective production of the (R) or (S) enantiomers.

Method 1: From (2S,4R)-4-Hydroxyproline Esters[2] This method provides an economical pathway from a commercially available starting material.

- The hydrochloride salt of the methyl or ethyl ester of (2S,4R)-4-hydroxyproline is treated with an alkali metal methoxide or ethoxide to release the free ester.
- Through a series of selective chemical transformations, the hydroxyproline ester is converted into the target compound while preserving the desired stereochemistry.

Method 2: Biocatalytic Enzyme Cascade[2] A highly stereoselective approach for producing the (R)-enantiomer.

- An enzyme cascade utilizing a pyruvate aldolase and an (R)-selective transaminase is employed.
- Simple starting materials like formaldehyde and alanine are converted to **(R)-4-Amino-2-hydroxybutanoic acid**.
- This method achieves high enantiomeric excess (>99%) under mild reaction conditions.

Analytical Methods

Quantitative analysis of **4-Amino-2-hydroxybutanoic acid** in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[9]

Protocol: Quantification in Plasma using LC-MS/MS[9]

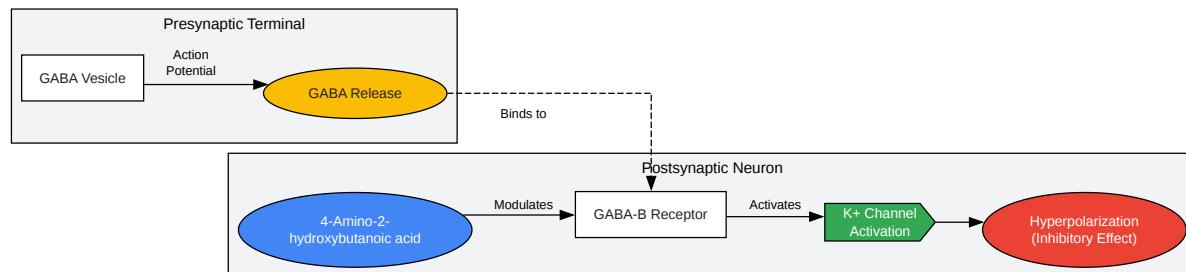
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma, add 300 μ L of acetonitrile containing an appropriate internal standard.

- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for injection.
- Chromatography:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for retaining the polar analyte.
 - Mobile Phase: A gradient elution using acetonitrile (A) and an aqueous buffer like ammonium formate (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode.
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

Pathways and Workflows

Proposed Signaling Pathway

The neuromodulatory effects of **4-Amino-2-hydroxybutanoic acid** are believed to stem from its interaction with GABAergic synapses. It may enhance the inhibitory effects of GABA, contributing to its potential anxiolytic and anticonvulsant properties.

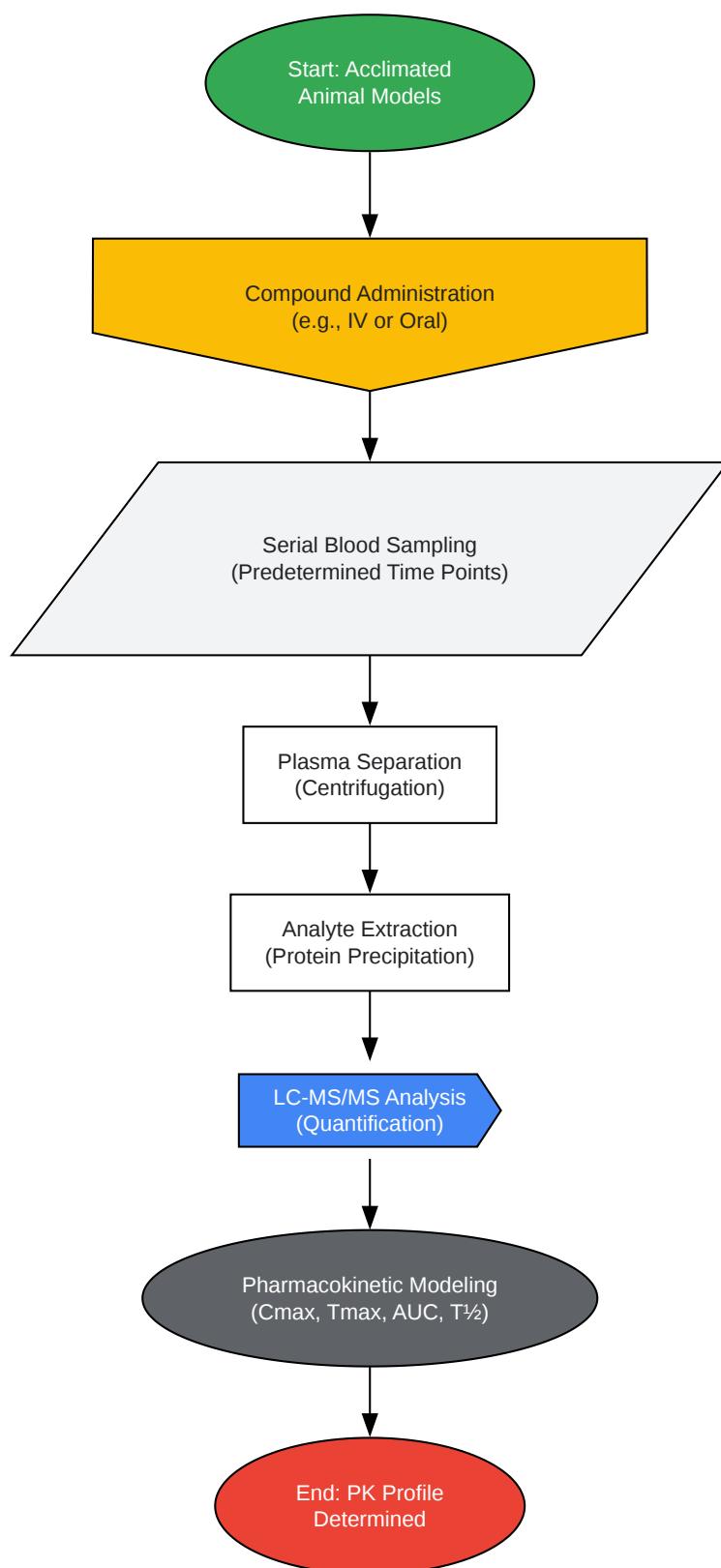


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Caption: Proposed modulation of GABA-B receptor signaling by **4-Amino-2-hydroxybutanoic acid.**

Experimental Workflow for Pharmacokinetic Analysis

A typical preclinical pharmacokinetic study involves administering the compound to animal models and analyzing its concentration in biological fluids over time.



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Caption: Standard experimental workflow for a pharmacokinetic study of a test compound.

Safety and Handling

According to aggregated GHS data, **4-Amino-2-hydroxybutanoic acid** may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[5] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.^[6] It should be handled in a well-ventilated area to avoid inhalation of the powder.^[2]

Conclusion

4-Amino-2-hydroxybutanoic acid is a versatile chiral molecule with significant relevance in both pharmacology and medicinal chemistry. Its role as a GABA analogue provides a foundation for developing novel therapeutics for neurological disorders, while its application as a synthetic building block has proven crucial in overcoming bacterial resistance to aminoglycoside antibiotics. Further research into the specific activities of its enantiomers will continue to elucidate its full potential and pave the way for new clinical applications.

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